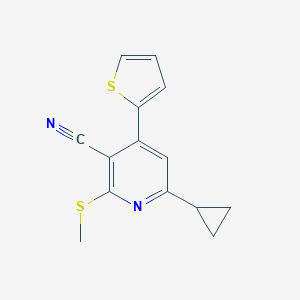
6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile is a complex organic compound with a unique structure that includes a cyclopropyl group, a methylthio group, and a thienyl group attached to a nicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. The cyclopropyl group can be introduced through cyclopropanation reactions, while the methylthio and thienyl groups are added via substitution reactions. Common reagents used in these reactions include cyclopropyl halides, methylthiol, and thienyl halides. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Electrophilic reagents, catalysts like palladium or copper
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Functionalized thienyl derivatives
科学研究应用
6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the cyclopropyl group may enhance the compound’s binding affinity to its target, while the methylthio and thienyl groups contribute to its overall reactivity and stability.
相似化合物的比较
Similar Compounds
- 6-Cyclopropyl-2-(methylthio)-4-phenylnicotinonitrile
- 6-Cyclopropyl-2-(methylthio)-4-pyrimidin-2-ylnicotinonitrile
Uniqueness
6-cyclopropyl-2-(methylsulfanyl)-4-(2-thienyl)nicotinonitrile stands out due to its combination of a cyclopropyl group, a methylthio group, and a thienyl group. This unique arrangement of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
属性
分子式 |
C14H12N2S2 |
|---|---|
分子量 |
272.4 g/mol |
IUPAC 名称 |
6-cyclopropyl-2-methylsulfanyl-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2S2/c1-17-14-11(8-15)10(13-3-2-6-18-13)7-12(16-14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3 |
InChI 键 |
BICGMKDMXAGMLT-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CS3)C#N |
规范 SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C3=CC=CS3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)
![2-[2-(2,6-Dichlorobenzylidene)hydrazino]benzoic acid](/img/structure/B255260.png)
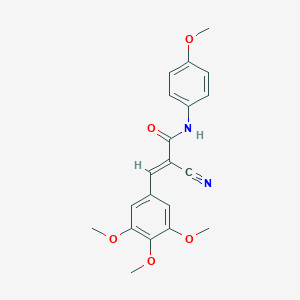
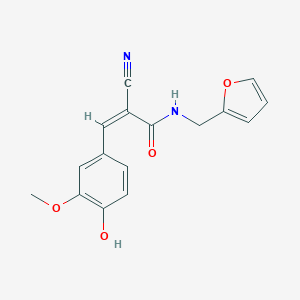

![Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate](/img/structure/B255268.png)
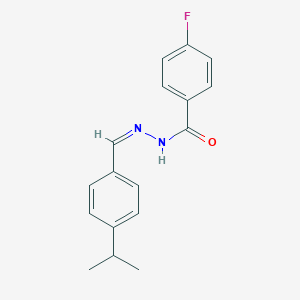
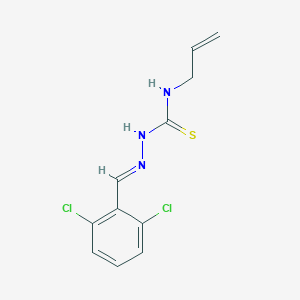
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)
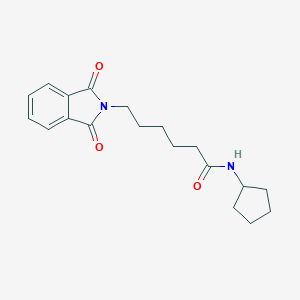
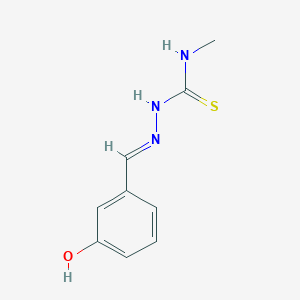
![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
